molecular formula C9H16F3NO B2601431 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol CAS No. 866051-24-3

1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No. B2601431
CAS RN: 866051-24-3
M. Wt: 211.228
InChI Key: IOXQJHJWIFSYBZ-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 477847-10-2 . It has a molecular weight of 212.22 and its IUPAC name is 1,1,1-trifluoro-3-(4-methyl-1-piperazinyl)-2-propanol . The compound is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15F3N2O/c1-12-2-4-13(5-3-12)6-7(14)8(9,10)11/h7,14H,2-6H2,1H3 . This code provides a specific textual representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Stereocontrolled Access and Epoxypropane Synthesis

  • 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol has been synthesized with high enantiomeric purity using lipase-mediated kinetic resolution, which was then converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in stereocontrolled organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).

Synthesis of Trifluoroprop-1-en-2-yl-substituted Furans

  • The compound has been used in the palladium-catalyzed cycloisomerization process to synthesize 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, a novel chemical synthesis pathway (Zhang, Zhao, & Lu, 2007).

Physicochemical Property Studies

  • Molecular dynamics simulations have been used to understand the effects of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol with water, highlighting its significance in studying the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003).

Development of Potent CETP Inhibitors

  • It has been used in the regio- and diastereoselective synthesis of potent cholesteryl ester transfer protein (CETP) inhibitors, showcasing its application in medicinal chemistry (Li et al., 2010).

Enantioselective Synthesis in Catalysis

  • The compound has been synthesized enantioselectively using ruthenium-catalyzed hydrogenation, demonstrating its application in asymmetric catalysis and synthesis of enantiomerically pure compounds (Kuroki, Asada, Sakamaki, & Iseki, 2000).

Exploration in Novel Fluorescent Biomarkers

  • This compound, synthesized from industrial waste like cardanol and glycerol, has been studied for potential use as fluorescent biomarkers, reflecting its significance in environmental science and green chemistry applications (Pelizaro et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280 and P304+P340, advising to wear protective gloves/eye protection/face protection, and if inhaled, to remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

1,1,1-trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c1-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXQJHJWIFSYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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